molecular formula C10H22ClN B2889732 2,2-Dipropylpyrrolidine hydrochloride CAS No. 2094839-46-8

2,2-Dipropylpyrrolidine hydrochloride

Cat. No.: B2889732
CAS No.: 2094839-46-8
M. Wt: 191.74
InChI Key: MUWDHLSLLBGWHG-UHFFFAOYSA-N
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Description

2,2-Dipropylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H22ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

2,2-Dipropylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for “2,2-Dipropylpyrrolidine hydrochloride” and similar compounds involve further exploration of their potential uses in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with propyl halides under basic conditions. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    2,2-Dimethylpyrrolidine: A similar compound with methyl groups instead of propyl groups.

    2,2-Diethylpyrrolidine: Another analog with ethyl groups.

Uniqueness

2,2-Dipropylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The propyl groups can influence the compound’s lipophilicity, steric properties, and reactivity, making it suitable for specific applications that other analogs may not fulfill.

Properties

IUPAC Name

2,2-dipropylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-3-6-10(7-4-2)8-5-9-11-10;/h11H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWDHLSLLBGWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)CCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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